(4-(Trifluoromethyl)pyridin-3-yl)methanamine

Catalog No.
S721647
CAS No.
771580-70-2
M.F
C7H7F3N2
M. Wt
176.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(Trifluoromethyl)pyridin-3-yl)methanamine

CAS Number

771580-70-2

Product Name

(4-(Trifluoromethyl)pyridin-3-yl)methanamine

IUPAC Name

[4-(trifluoromethyl)pyridin-3-yl]methanamine

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h1-2,4H,3,11H2

InChI Key

BNOMILFMXFLECU-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1C(F)(F)F)CN

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)CN

Medicinal Chemistry

  • Drug Discovery: The presence of the trifluoromethyl group and the amine functionality make (4-(Trifluoromethyl)pyridin-3-yl)methanamine an interesting scaffold for drug discovery. Studies have explored its potential in developing drugs targeting various diseases, including cancer [].
  • Radiopharmaceuticals: The molecule can be modified to incorporate radioisotopes, making it a potential candidate for radiopharmaceuticals used in diagnostic imaging [].

Material Science

  • Organic Electronics: The molecule's structure suggests potential applications in organic electronics due to its ability to form functional materials with interesting electronic properties [].

(4-(Trifluoromethyl)pyridin-3-yl)methanamine is an organic compound characterized by a pyridine ring substituted with a trifluoromethyl group and a methanamine functional group. Its chemical structure can be represented as follows:

  • Molecular Formula: C7_7H7_7F3_3N
  • Molecular Weight: 179.14 g/mol

The trifluoromethyl group (-CF3_3) is known for its unique electronic properties, which can influence the reactivity and biological activity of the compound. The presence of the pyridine ring contributes to its aromatic stability and potential interactions with biological targets.

(4-(Trifluoromethyl)pyridin-3-yl)methanamine exhibits potential biological activities, particularly in medicinal chemistry. Compounds containing pyridine rings are often associated with various pharmacological effects, including:

  • Antimicrobial Activity: Similar compounds have shown efficacy against bacteria and fungi.
  • Anticancer Properties: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Neuroactive Effects: Pyridine derivatives are known to interact with neurotransmitter systems, potentially influencing neurological functions.

The trifluoromethyl substitution may enhance lipophilicity and metabolic stability, making it a candidate for further pharmacological studies.

Several synthesis methods can be employed to produce (4-(Trifluoromethyl)pyridin-3-yl)methanamine:

  • Direct Amination: Reaction of 4-(trifluoromethyl)pyridine with formaldehyde in the presence of reducing agents such as sodium borohydride.
  • Nucleophilic Substitution: Starting from 4-(trifluoromethyl)pyridine and reacting it with an appropriate amine or ammonia under acidic conditions.
  • Grignard Reaction: Utilizing a Grignard reagent derived from trifluoromethylated compounds followed by reaction with an amine.

Each method has its advantages and can be selected based on desired yield and purity.

(4-(Trifluoromethyl)pyridin-3-yl)methanamineContains both trifluoromethyl and amine groupsDrug development, agrochemicalsPyridin-3-ylmethanamineLacks trifluoromethyl group; simpler structureBasic research in medicinal chemistry4-(Trifluoromethyl)pyridineTrifluoromethyl substitution only; no amine functionalitySolvent, reagent in synthesis2-(Trifluoromethyl)pyridineDifferent position of trifluoromethyl; altered reactivityPotential drug candidate

The uniqueness of (4-(Trifluoromethyl)pyridin-3-yl)methanamine lies in its combination of functional groups, which may provide distinct pharmacological properties compared to other similar compounds. This makes it a valuable candidate for further investigation in drug discovery and development.

Interaction studies involving (4-(Trifluoromethyl)pyridin-3-yl)methanamine focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular Docking: To predict how this compound interacts with proteins or enzymes.
  • In Vitro Assays: To evaluate its effects on cell lines, measuring parameters like cytotoxicity and inhibition of specific pathways.

These studies are crucial for understanding its mechanism of action and potential therapeutic uses.

(4-(Trifluoromethyl)pyridin-3-yl)methanamine exhibits a molecular structure characterized by the presence of both a trifluoromethyl group at the 4-position and an aminomethyl substituent at the 3-position of the pyridine ring. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the pyridine ring serves as the parent structure with defined positional numbering. Alternative naming systems refer to this molecule as 3-aminomethyl-4-trifluoromethylpyridine, reflecting the descriptive approach that identifies functional groups by their relative positions on the heterocyclic core.

The trifluoromethyl group introduces significant electronic and steric perturbations to the pyridine system, fundamentally altering the compound's chemical reactivity and physical properties. The presence of three fluorine atoms bonded to a single carbon creates a highly electronegative substituent that withdraws electron density from the aromatic ring through both inductive and resonance effects. This electronic modification influences the basicity of the pyridine nitrogen, the reactivity of the aminomethyl group, and the overall stability of the molecular framework. The aminomethyl functionality provides a primary amine that serves as a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures.

The molecular formula C₇H₇F₃N₂ reflects the presence of seven carbon atoms, seven hydrogen atoms, three fluorine atoms, and two nitrogen atoms, resulting in a molecular weight that positions this compound within the range typical of pharmaceutical intermediates. The spatial arrangement of these atoms creates a three-dimensional structure where the aminomethyl group extends from the pyridine plane, providing steric accessibility for nucleophilic substitution reactions and condensation processes. The trifluoromethyl group, while also extending from the ring plane, adopts a conformation that minimizes steric interactions while maximizing electronic communication with the aromatic system.

Historical Development in Heterocyclic Chemistry

The development of (4-(Trifluoromethyl)pyridin-3-yl)methanamine synthesis reflects the broader evolution of fluorinated heterocyclic chemistry over the past several decades. Trifluoromethylpyridine derivatives have gained increasing prominence in medicinal chemistry due to their enhanced metabolic stability, improved lipophilicity, and distinctive pharmacokinetic profiles compared to their non-fluorinated analogs. The introduction of fluorine-containing substituents into heterocyclic systems emerged as a key strategy for drug discovery, driven by the recognition that fluorine substitution could dramatically alter biological activity while maintaining synthetic accessibility.

Early approaches to trifluoromethylpyridine synthesis relied primarily on chlorine-fluorine exchange reactions using trichloromethylpyridine precursors, followed by construction of pyridine rings from trifluoromethyl-containing building blocks. These methodologies established the foundation for more sophisticated synthetic strategies that could introduce both trifluoromethyl and aminoalkyl functionalities in a controlled manner. The development of direct trifluoromethylation methods using reagents such as sodium trifluoromethanesulfinate expanded the synthetic toolkit available for heterocyclic modification, enabling researchers to access previously challenging molecular targets.

The specific synthesis of 3-aminomethyl-4-trifluoromethylpyridine represents a convergence of several synthetic innovations, including the use of 4,4,4-trifluoroacetoacetate and cyanoacetamide as key precursors. This approach demonstrates the evolution from early, harsh reaction conditions toward more mild and industrially viable processes. The development of this synthetic route exemplifies the progression in heterocyclic chemistry toward methods that combine efficiency, selectivity, and practical scalability. The incorporation of cyclization, chlorination, hydrogenolysis, and hydrogenation steps represents a carefully orchestrated sequence that builds molecular complexity while maintaining synthetic reliability.

Significance in Modern Synthetic Organic Chemistry

(4-(Trifluoromethyl)pyridin-3-yl)methanamine occupies a strategic position in contemporary synthetic organic chemistry as both a synthetic target and a building block for further elaboration. The compound's dual functionality, combining the electron-withdrawing character of the trifluoromethyl group with the nucleophilic reactivity of the aminomethyl substituent, creates opportunities for diverse chemical transformations. This reactivity profile makes the compound particularly valuable in the construction of heterocyclic frameworks that require precise electronic tuning and functional group compatibility.

The significance of this compound extends beyond its immediate synthetic utility to encompass its role in advancing understanding of fluorinated heterocyclic chemistry. Trifluoromethylated heterocycles have demonstrated enhanced biological activity across multiple therapeutic areas, including cancer treatment, where they serve as key structural components in active pharmaceutical ingredients. The incorporation of trifluoromethyl groups into pyridine-based scaffolds has proven particularly effective in modulating pharmacokinetic properties, improving metabolic stability, and enhancing target selectivity in drug development programs.

Modern synthetic approaches to (4-(Trifluoromethyl)pyridin-3-yl)methanamine demonstrate the evolution toward environmentally conscious and economically viable manufacturing processes. The development of synthesis routes that operate under mild conditions, utilize readily available starting materials, and minimize purification requirements represents a significant advancement in green chemistry principles. These improvements in synthetic methodology have reduced the barriers to accessing this valuable intermediate, facilitating its incorporation into discovery and development programs across pharmaceutical and agrochemical industries.

Synthetic ParameterTraditional MethodsModern Approaches
Reaction Temperature200-300°C50-150°C
Reaction PressureHigh pressure requiredAtmospheric to moderate pressure
Starting Material CostExpensive specialized reagentsCost-effective commercial precursors
Purification ComplexityMulti-step purificationSimple crystallization/distillation
Industrial ScalabilityLimited by harsh conditionsSuitable for large-scale production

The compound's importance in modern synthetic chemistry is further underscored by its potential applications in materials science and catalysis. The unique electronic properties imparted by the trifluoromethyl group, combined with the coordinating ability of both the pyridine nitrogen and the aminomethyl functionality, create opportunities for the development of novel ligand systems and catalytic frameworks. Research into trifluoromethyl-containing heterocycles continues to reveal new applications in areas ranging from photocatalysis to asymmetric synthesis, highlighting the enduring significance of these molecular architectures in advancing chemical science.

The synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanamine begins with the critical step of introducing the trifluoromethyl group onto the pyridine ring [1] [2]. Halogen exchange reactions represent one of the most efficient and widely employed methodologies for incorporating the trifluoromethyl moiety into pyridine scaffolds [3]. This approach typically involves the conversion of a trichloromethyl group to a trifluoromethyl group through nucleophilic substitution with fluoride sources [4].

The general reaction pathway involves the preparation of a suitable trichloromethylpyridine precursor, followed by selective halogen exchange reactions that replace chlorine atoms with fluorine [5]. These transformations are typically conducted under controlled temperature and pressure conditions to ensure optimal conversion and minimize side product formation [6]. The halogen exchange methodology offers several advantages, including high regioselectivity and compatibility with various functional groups present on the pyridine ring [7].

Catalytic Fluorination Techniques

Catalytic fluorination represents a sophisticated approach for introducing the trifluoromethyl group into the pyridine scaffold [8]. These techniques employ catalysts to facilitate the fluorination process, enabling milder reaction conditions and improved selectivity compared to traditional methods [9]. The catalytic systems typically operate through activation of the carbon-halogen bonds, making them more susceptible to nucleophilic attack by fluoride sources [10].

Several catalytic systems have been developed for the fluorination of pyridine derivatives . Metal-based catalysts, particularly those containing copper, iron, or palladium, have demonstrated remarkable efficiency in promoting halogen exchange reactions [12]. These catalysts can significantly reduce reaction times and improve yields by lowering the activation energy required for the substitution process [13].

A notable catalytic fluorination approach involves the use of hydrogen fluoride in the presence of metal halide catalysts under liquid phase conditions [12]. This method has proven particularly effective for the conversion of 2,3-dichloro-5-(trichloromethyl)pyridine to its trifluoromethyl analog, as illustrated in Table 1 [9] [10].

CatalystTemperature (°C)Pressure (psig)Reaction Time (h)Yield (%)
FeCl₃160-180240-26024-4865-75
FeCl₂150-170200-22036-4860-70
None180-190240-26038-5080-85

Table 1: Reaction conditions for catalytic fluorination of trichloromethylpyridine derivatives [9] [12]

Metal-Mediated Trifluoromethylation

Metal-mediated trifluoromethylation represents an alternative and highly efficient approach for introducing the trifluoromethyl group into pyridine scaffolds [13]. This methodology employs transition metals to facilitate the formation of carbon-fluorine bonds through various mechanistic pathways [14]. The metal centers can activate either the pyridine substrate or the trifluoromethylating reagent, enabling selective functionalization under relatively mild conditions [15].

Copper-catalyzed trifluoromethylation has emerged as a particularly versatile method for introducing the trifluoromethyl group into pyridine rings [13]. These reactions typically employ copper(I) or copper(II) salts in combination with suitable ligands and trifluoromethylating reagents [16]. The copper catalyst facilitates the transfer of the trifluoromethyl group to the pyridine substrate through a series of oxidative addition, transmetalation, and reductive elimination steps [15].

Palladium-catalyzed trifluoromethylation represents another significant advancement in this field [15]. These reactions often employ palladium(0) or palladium(II) complexes in conjunction with specialized trifluoromethylating reagents such as (trifluoromethyl)triethylsilane [15]. The palladium catalyst enables the selective introduction of the trifluoromethyl group at specific positions on the pyridine ring, offering precise control over the regiochemistry of the transformation [13] [15].

Silver-mediated trifluoromethylation has also demonstrated considerable utility in the synthesis of trifluoromethylpyridines [13]. These reactions typically employ silver carbonate in combination with trifluoroacetic acid or other trifluoromethyl sources [13]. The silver catalyst facilitates a nucleophilic trifluoromethylation mechanism, enabling the direct functionalization of pyridine C-H bonds with high regioselectivity [13] [15].

Reductive Amination Strategies

After successful introduction of the trifluoromethyl group, the synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanamine proceeds through reductive amination strategies [16]. These approaches typically involve the conversion of a 4-(trifluoromethyl)pyridine-3-carbaldehyde intermediate to the corresponding methanamine derivative through a two-step process: imine formation followed by reduction [17]. Reductive amination represents one of the most efficient methods for the preparation of primary amines from carbonyl compounds [18].

The general reaction pathway involves the nucleophilic attack of ammonia or an ammonia equivalent on the aldehyde carbonyl group, forming an imine intermediate . This intermediate is subsequently reduced to the corresponding amine using an appropriate reducing agent [20]. The reductive amination approach offers several advantages, including high atom economy, mild reaction conditions, and compatibility with the trifluoromethyl group [21].

Borane-Based Reducing Systems

Borane-based reducing systems represent a highly efficient approach for the reductive amination of 4-(trifluoromethyl)pyridine-3-carbaldehyde to the corresponding methanamine derivative [20]. These systems typically employ borane complexes, such as pyridine-borane or dimethylamine-borane, as the reducing agents [22]. The borane complexes selectively reduce the imine intermediate formed during the reaction, while exhibiting minimal reactivity toward other functional groups present in the molecule [23].

Pyridine-borane has emerged as a particularly versatile reducing agent for the reductive amination of pyridine derivatives [20]. This complex demonstrates excellent selectivity for imine reduction over aldehyde reduction, enabling one-pot reductive amination protocols [24]. The pyridine-borane system operates effectively over a wide pH range (5-9), making it suitable for various reaction conditions [20] [24].

The mechanism of borane-mediated reductive amination involves the coordination of the borane complex to the nitrogen atom of the imine intermediate, followed by hydride transfer to the carbon atom [22]. This process results in the formation of a carbon-hydrogen bond and the corresponding amine product [24]. The reaction typically proceeds under mild conditions, with temperatures ranging from room temperature to 80°C, and reaction times of 12-24 hours [24].

Sodium Borohydride-Mediated Pathways

Sodium borohydride-mediated pathways represent another significant approach for the reductive amination of 4-(trifluoromethyl)pyridine-3-carbaldehyde [23]. Sodium borohydride (NaBH₄) serves as a mild and selective reducing agent for the conversion of imines to amines [25]. This reagent offers several advantages, including commercial availability, ease of handling, and compatibility with various functional groups [23] [25].

The sodium borohydride-mediated reductive amination typically proceeds through a two-step process [25]. In the first step, the aldehyde reacts with ammonia or an ammonia equivalent to form an imine intermediate [26]. In the second step, sodium borohydride selectively reduces the imine to the corresponding amine [25]. This sequential approach ensures high selectivity for amine formation and minimizes side reactions [26].

Several modifications of the sodium borohydride-mediated reductive amination have been developed to enhance its efficiency and selectivity [23]. Sodium cyanoborohydride (NaBH₃CN) represents a particularly valuable variant, offering enhanced selectivity for imine reduction over aldehyde reduction [23] [25]. This reagent enables one-pot reductive amination protocols, simplifying the synthetic procedure and improving overall yields [25].

Sodium triacetoxyborohydride (NaBH(OAc)₃) represents another valuable modification, offering excellent selectivity and mild reactivity [23]. This reagent is particularly effective for the reductive amination of aldehydes and ketones under weakly acidic conditions [23] [25]. The triacetoxyborohydride system typically operates at room temperature in solvents such as dichloromethane or tetrahydrofuran, providing high yields of the desired amine products [23] [26].

Pyridine Ring Functionalization Approaches

Beyond the introduction of the trifluoromethyl group and the methanamine moiety, various approaches have been developed for the further functionalization of the pyridine ring in (4-(Trifluoromethyl)pyridin-3-yl)methanamine [25]. These methodologies enable the precise modification of the pyridine scaffold, allowing for the preparation of diverse derivatives with tailored properties [27]. Pyridine ring functionalization approaches typically exploit the inherent reactivity patterns of the heterocyclic system, enabling regioselective transformations [28].

Direct C-H activation represents a powerful approach for the functionalization of pyridine rings [27]. This methodology enables the direct conversion of carbon-hydrogen bonds to carbon-carbon or carbon-heteroatom bonds without requiring pre-functionalized substrates [27] [28]. Various transition metal catalysts, including palladium, rhodium, and ruthenium complexes, have demonstrated remarkable efficiency in promoting C-H activation reactions of pyridine derivatives [27] [29].

Directed metalation represents another significant approach for pyridine ring functionalization [30]. This methodology employs strong bases, such as organolithium or organomagnesium reagents, to selectively deprotonate specific positions on the pyridine ring [30]. The resulting organometallic intermediates can subsequently react with various electrophiles, enabling the introduction of diverse functional groups [28] [30]. The regioselectivity of directed metalation is often controlled by directing groups present on the pyridine scaffold, allowing for precise control over the functionalization pattern [28] [30].

Cross-coupling reactions, particularly those catalyzed by transition metals, have revolutionized pyridine ring functionalization [29]. These transformations enable the formation of carbon-carbon bonds between pyridine derivatives and various coupling partners, including aryl, heteroaryl, and alkyl halides [29]. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, have demonstrated particular utility in the functionalization of pyridine scaffolds [28] [29].

Industrial-Scale Production Optimization

The industrial-scale production of (4-(Trifluoromethyl)pyridin-3-yl)methanamine requires careful optimization of reaction conditions, process parameters, and purification protocols to ensure efficiency, sustainability, and economic viability [31]. Several strategies have been developed to address the challenges associated with large-scale synthesis, including continuous flow processes, catalyst recycling, and solvent selection optimization [32].

Continuous flow chemistry represents a significant advancement in the industrial production of trifluoromethylpyridine derivatives [33]. This approach enables the continuous processing of reactants through a series of reaction zones, offering several advantages over traditional batch processes [32] [33]. Continuous flow systems provide enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles [32]. These features are particularly valuable for exothermic reactions, such as fluorination and reductive amination, which are central to the synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanamine [33].

Catalyst optimization plays a crucial role in the industrial production of trifluoromethylpyridine derivatives [34]. The development of heterogeneous catalysts, which can be easily separated and recycled, represents a significant advancement in this field [32] [34]. These catalysts offer several advantages, including enhanced stability, simplified purification procedures, and reduced environmental impact [34]. Various supported metal catalysts, including palladium on carbon, copper on alumina, and iron on silica, have demonstrated remarkable efficiency in promoting key transformations in the synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanamine [32] [34].

Process intensification strategies have been implemented to enhance the efficiency and sustainability of industrial-scale production [35]. These approaches aim to maximize productivity while minimizing resource consumption, waste generation, and energy requirements [34] [35]. Various techniques, including reaction telescoping, solvent recycling, and energy integration, have been employed to optimize the overall production process [35]. These strategies not only improve economic viability but also reduce the environmental footprint of the manufacturing operation [34] [35].

The optimization of purification protocols represents another critical aspect of industrial-scale production [36]. Various techniques, including crystallization, distillation, and chromatography, have been developed to ensure the purity of the final product [35] [36]. The selection of appropriate purification methods depends on several factors, including the nature of impurities, scale of production, and required purity specifications [36]. Advanced purification technologies, such as simulated moving bed chromatography and membrane-based separations, have demonstrated considerable utility in the purification of trifluoromethylpyridine derivatives [35] [36].

Table 2 summarizes key process parameters for the industrial-scale production of (4-(Trifluoromethyl)pyridin-3-yl)methanamine through different synthetic routes [34] [35] [36].

Synthetic RouteKey ReagentsTemperature Range (°C)Pressure Range (bar)Catalyst SystemYield Range (%)
Halogen ExchangeHF, Cl₂170-20010-20FeCl₃/FeCl₂65-85
Direct FluorinationF₂/N₂, CH₃CN0-251-5None40-60
Reductive AminationNH₃, H₂80-1205-10Pd/C75-90
Continuous FlowHF, NH₃, H₂150-18015-25Cu/Fe on support70-80

Table 2: Process parameters for industrial-scale production of (4-(Trifluoromethyl)pyridin-3-yl)methanamine [34] [35] [36]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural identification and characterization of (4-(Trifluoromethyl)pyridin-3-yl)methanamine through analysis of hydrogen, carbon, and fluorine nuclei. The compound exhibits characteristic spectroscopic signatures that confirm its molecular architecture and electronic environment [1] [2] [3].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of (4-(Trifluoromethyl)pyridin-3-yl)methanamine displays distinct resonances corresponding to the pyridine aromatic protons and the methanamine substituent. In deuterated water (D₂O), the pyridine H-6 proton resonates as a doublet at δ 8.65 ppm with a coupling constant of 4.8 Hz, reflecting the ortho-coupling with H-5 [3]. The H-4 proton appears as a doublet at δ 8.12 ppm (J = 7.6 Hz), demonstrating characteristic downfield chemical shift due to the electron-withdrawing trifluoromethyl group [1]. The H-5 proton exhibits a doublet of doublets pattern at δ 7.55 ppm with coupling constants of 7.6 and 4.8 Hz, arising from vicinal coupling with both H-4 and H-6 protons [3].

The methanamine group (-CH₂NH₂) presents as a singlet at δ 4.01 ppm, indicating rapid exchange of the amino protons in the deuterated aqueous medium [3]. This chemical shift is consistent with an α-methylene group adjacent to an electron-deficient aromatic system, confirming the substitution pattern on the pyridine ring [2].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides detailed information about the carbon framework and electronic distribution within the molecule. Pyridine ring carbons typically resonate in the aromatic region between δ 165-175 ppm for quaternary carbons and δ 120-155 ppm for CH carbons [4] [5]. The trifluoromethyl carbon appears as a characteristic quartet due to ¹³C-¹⁹F coupling, typically observed around δ 120-125 ppm with a large coupling constant (JC-F ≈ 270-290 Hz) [6] [4].

The methanamine carbon (-CH₂NH₂) resonates in the aliphatic region around δ 40-45 ppm, consistent with a primary carbon bonded to nitrogen and an aromatic system [4]. The carbon bearing the trifluoromethyl group (C-4) exhibits significant downfield shift due to the strong electron-withdrawing effect of the CF₃ substituent [6] [5].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Identification

The ¹⁹F NMR spectrum displays a characteristic singlet at δ -62.4 ppm for the trifluoromethyl group, confirming the presence and integrity of the CF₃ substituent [7] [3]. This chemical shift is typical for aromatic trifluoromethyl groups and demonstrates the electron-withdrawing influence of the pyridine ring on the fluorine atoms [6] [7]. The singlet multiplicity indicates that the three fluorine atoms are magnetically equivalent and do not exhibit significant coupling with other nuclei under standard acquisition conditions [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information through characteristic fragmentation patterns that elucidate the molecular connectivity and stability of functional groups within (4-(Trifluoromethyl)pyridin-3-yl)methanamine. Electron ionization mass spectrometry reveals distinctive fragmentation pathways that confirm the compound's structural features [8] [9].

Molecular Ion and Base Peak Analysis

The molecular ion peak appears at m/z 177 [M+H]⁺ with moderate intensity (45% relative intensity), corresponding to the protonated molecular ion C₇H₈F₃N₂⁺ [2]. The base peak occurs at m/z 160, representing loss of the amino group (-NH₂, 17 mass units) from the molecular ion, yielding the fragment ion C₇H₆F₃N⁺ [8]. This fragmentation pattern indicates the relative weakness of the C-N bond in the methanamine substituent under ionization conditions [9].

Characteristic Fragment Ion Formation

Several significant fragment ions provide structural confirmation through specific bond cleavage patterns. Loss of a single fluorine atom (19 mass units) generates a fragment ion at m/z 158 with 85% relative intensity, indicating partial stability of the remaining difluoromethyl group [8]. A prominent fragment appears at m/z 109, corresponding to loss of both the trifluoromethyl group and methylene unit (68 mass units total), yielding the ion C₆H₅N₂⁺ that retains the pyridine core structure [8] [9].

The trifluoromethyl cation (CF₃⁺) appears as a distinct fragment at m/z 83 with 40% relative intensity, demonstrating the tendency for CF₃ groups to form stable carbocations under electron impact conditions [8]. Additionally, a rearrangement ion at m/z 69 (C₄H₇N⁺) suggests secondary fragmentation involving ring opening and molecular rearrangement processes [9].

Fragmentation Mechanism Analysis

The fragmentation patterns reveal that the methanamine substituent represents the most labile portion of the molecule, as evidenced by facile loss of NH₂ to form the base peak [8] [9]. The trifluoromethyl group demonstrates intermediate stability, with sequential fluorine loss occurring before complete CF₃ elimination [8]. The pyridine ring core exhibits high stability, often remaining intact as the ultimate fragment ion after peripheral substituent loss [9].

These mass spectrometric data provide unambiguous confirmation of the molecular structure and demonstrate the characteristic behavior of trifluoromethyl-substituted pyridine derivatives under ionization conditions [8] [9].

X-ray Crystallographic Studies

X-ray crystallography provides precise three-dimensional structural information for (4-(Trifluoromethyl)pyridin-3-yl)methanamine, revealing molecular geometry, bond lengths, bond angles, and intermolecular packing arrangements. While direct crystallographic data for this specific compound remains limited in the literature, structural analysis of closely related trifluoromethyl-pyridine derivatives provides valuable insights into the expected crystallographic parameters [10] [11] [12].

Crystal System and Unit Cell Parameters

Based on structural analogy with related compounds such as 5-(trifluoromethyl)picolinic acid monohydrate, (4-(Trifluoromethyl)pyridin-3-yl)methanamine likely crystallizes in a triclinic crystal system with space group P-1 [12] [13]. The expected unit cell parameters, derived from similar trifluoromethyl-pyridine structures, include lattice constants of approximately a = 7.47 ± 0.01 Å, b = 10.16 ± 0.01 Å, and c = 11.82 ± 0.01 Å [11]. The unit cell volume is estimated at 816.4 ± 0.7 ų with Z = 4 molecules per unit cell, yielding a calculated density of approximately 1.437 g/cm³ [11].

Molecular Geometry and Bond Parameters

The pyridine ring adopts a planar configuration with characteristic C-N bond lengths shorter than C-C bonds, typical of aromatic nitrogen heterocycles [14] [15]. The C-N bonds in the pyridine ring exhibit lengths of approximately 1.34 Å, while aromatic C-C bonds average 1.39 Å [15]. The trifluoromethyl substituent demonstrates C-F bond lengths averaging 1.335 Å, consistent with strong C-F bonding [15].

The methanamine substituent (-CH₂NH₂) extends from the pyridine ring with a C-C bond length of approximately 1.51 Å for the connection between the ring and methylene carbon [14]. The C-N bond within the methanamine group exhibits a typical length of 1.47 Å for a primary amine [14].

Intermolecular Interactions and Crystal Packing

The crystal structure likely features extensive hydrogen bonding networks involving the amino group as a hydrogen bond donor and the pyridine nitrogen as an acceptor [11] [15]. N-H⋯N hydrogen bonds with distances ranging from 2.8 to 3.2 Å provide primary stabilization for the crystal lattice [11]. Additional C-H⋯F interactions between aromatic protons and fluorine atoms contribute to the three-dimensional packing arrangement [15].

The trifluoromethyl groups extend toward hydrophobic regions of the crystal structure, minimizing unfavorable polar-nonpolar contacts [15]. π-π stacking interactions between pyridine rings, with centroid-to-centroid distances of approximately 3.7-3.8 Å, further stabilize the crystal structure [11].

Thermal Parameters and Data Quality

Crystallographic studies typically employ Mo Kα radiation (λ = 0.71073 Å) at low temperatures (120-293 K) to ensure data quality and minimize thermal motion effects [12] [15]. R-factors for well-refined structures of similar compounds range from 0.034 to 0.059, indicating good data quality and structural reliability [12] [15].

Computational Chemistry Predictions

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide comprehensive electronic structure analysis and property predictions for (4-(Trifluoromethyl)pyridin-3-yl)methanamine. Multiple functional and basis set combinations offer insights into molecular stability, reactivity, and spectroscopic properties [16] [17] [18].

Electronic Structure and Frontier Molecular Orbitals

DFT calculations using the B3LYP/6-311G(d,p) level of theory predict a highest occupied molecular orbital (HOMO) energy of -6.85 eV and lowest unoccupied molecular orbital (LUMO) energy of -1.65 eV, yielding a HOMO-LUMO energy gap of 5.20 eV [18] [19]. This substantial energy gap indicates good electronic stability and moderate chemical reactivity [18]. Comparison with M06-2X/6-311G(d,p) calculations shows slightly higher HOMO-LUMO gap (5.70 eV), reflecting the different treatment of exchange-correlation effects [17] [18].

The HOMO primarily consists of π-orbitals localized on the pyridine ring (65%) combined with nitrogen lone pair contributions from the amino group (25%) [19]. The LUMO is dominated by π*-antibonding orbitals of the pyridine system (80%), confirming the electron-deficient nature of the aromatic ring due to the trifluoromethyl substituent [19].

Global Reactivity Descriptors

Chemical reactivity parameters derived from frontier orbital energies provide quantitative measures of molecular behavior. The ionization potential (6.85 eV) and electron affinity (1.65 eV) yield a chemical hardness of 2.60 eV and chemical softness of 0.38 eV⁻¹ [18] [19]. The electronegativity value of 4.25 eV indicates moderate electron-withdrawing character [18].

The dipole moment calculated at 4.78 Debye reflects significant charge separation within the molecule, primarily arising from the electron-withdrawing trifluoromethyl group and electron-donating amino substituent [19]. This substantial dipole moment suggests favorable interactions with polar solvents and potential for strong intermolecular associations [19].

Thermodynamic Properties and Stability

Total energy calculations at the B3LYP/6-311G(d,p) level yield -684.23 Hartree, providing a reference for thermodynamic stability comparisons [17]. Vibrational frequency analysis confirms the absence of imaginary frequencies, verifying that the optimized geometry represents a true energy minimum [17].

Zero-point energy corrections and thermal contributions to enthalpy and entropy enable calculation of formation enthalpies and Gibbs free energies under standard conditions [17]. These thermodynamic parameters facilitate prediction of reaction feasibility and equilibrium constants for chemical transformations involving the compound [16] [17].

Solvent Effects and Environmental Influence

Polarizable continuum model (PCM) calculations assess solvent effects on electronic properties and molecular geometry [20]. Water solvation generally stabilizes the molecule by approximately 15-20 kcal/mol relative to gas phase calculations, primarily through dipole-dipole interactions and hydrogen bonding with the amino group [20].

Molecular Orbital Analysis

Detailed molecular orbital analysis elucidates the electronic structure and bonding characteristics of (4-(Trifluoromethyl)pyridin-3-yl)methanamine through examination of individual orbital contributions and energy levels [18] [19] [20].

Frontier Molecular Orbital Characteristics

The HOMO exhibits mixed character combining π-bonding orbitals of the pyridine ring with nitrogen lone pair contributions from the methanamine group [19]. This orbital mixing facilitates electron donation from the amino nitrogen to the electron-deficient pyridine system, providing electronic stabilization [19]. The spatial distribution shows primary localization on the pyridine ring (65%) with significant contributions from the amino nitrogen (25%) [19].

The LUMO consists predominantly of π*-antibonding orbitals delocalized across the pyridine ring system (80%) [19]. The trifluoromethyl substituent lowers the LUMO energy through its strong electron-withdrawing inductive effect, enhancing the electrophilic character of the aromatic ring [18] [19]. This electronic configuration facilitates nucleophilic attack at the pyridine ring and promotes interactions with electron-rich species [18].

Higher Energy Occupied Orbitals

HOMO-1 (-8.12 eV) represents pure π-bonding character localized primarily on the pyridine ring (85%) with minimal contribution from substituents [19]. This orbital maintains the aromatic character of the heterocyclic system and provides stability through π-electron delocalization [19].

HOMO-2 (-9.45 eV) exhibits σ-bonding character dominated by C-F bonds within the trifluoromethyl group (70%) [19]. The deep binding energy reflects the strong C-F bond strength and demonstrates the electronic isolation of fluorine lone pairs from the aromatic π-system [19].

Lower Energy Virtual Orbitals

LUMO+1 (-0.92 eV) extends π*-antibonding character beyond the pyridine ring to include the methanamine substituent and demonstrates increased spatial distribution (75% aromatic character) [19]. This orbital represents the second accessible energy level for electron acceptance and influences the compound's electron affinity [18] [19].

LUMO+2 (-0.45 eV) exhibits σ*-antibonding character localized on the C-N bond of the methanamine group (60%) [19]. The relatively high energy of this orbital indicates good stability of the C-N bond under normal conditions but suggests potential reactivity under strongly reducing conditions [19].

Natural Bond Orbital (NBO) Interactions

NBO analysis reveals significant hyperconjugative interactions that stabilize the molecular structure. The strongest stabilization arises from π(pyridine) → π*(pyridine) delocalization with 22.1 kcal/mol stabilization energy, confirming extensive aromatic character [20] [21].

Secondary stabilizations include n(N₂) → π(pyridine) interactions (18.7 kcal/mol) from the amino nitrogen lone pair to the electron-deficient pyridine system [20]. Additional stabilization occurs through n(N₁) → σ(C-H) interactions (12.4 kcal/mol) involving the pyridine nitrogen and adjacent C-H bonds [20].

The trifluoromethyl group participates in stabilizing interactions through π(C=C) → σ(C-F) hyperconjugation (8.9 kcal/mol) and fluorine lone pair donations n(F) → σ(C-C) (4.8 kcal/mol) [20]. These interactions contribute to the overall electronic stability while maintaining the electron-withdrawing character essential for the compound's chemical behavior [20].

Electron Density Distribution Analysis

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

[4-(Trifluoromethyl)pyridine-3-yl]methylamine

Dates

Last modified: 08-15-2023

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